2-Benzyloxy-nicotinic acid

Overview

Description

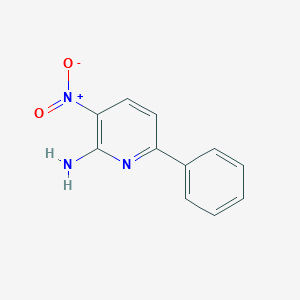

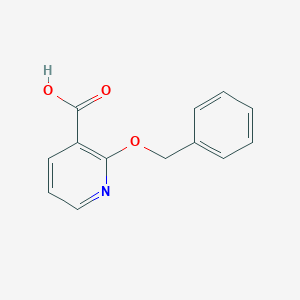

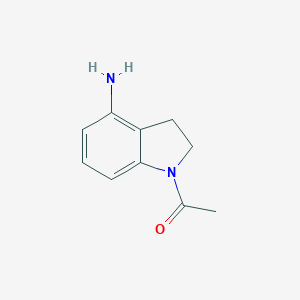

2-Benzyloxy-nicotinic acid is a biochemical used for proteomics research . It has a molecular formula of C13H11NO3 and a molecular weight of 229.23 .

Molecular Structure Analysis

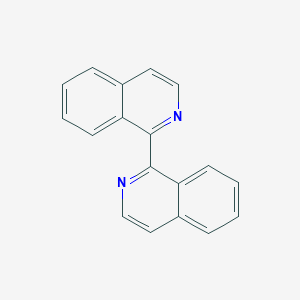

The molecular structure of 2-Benzyloxy-nicotinic acid consists of a benzene ring attached to a nicotinic acid molecule through an oxygen atom . The molecular formula is C13H11NO3, and the average mass is 229.231 Da .

Scientific Research Applications

Application in Pharmaceutical Chemistry

- Specific Scientific Field: Pharmaceutical Chemistry .

- Summary of the Application: Nicotinic acid derivatives, including 2-Benzyloxy-nicotinic acid, have shown high efficacy in treating many diseases such as pneumonia and kidney diseases. Some derivatives have proven effective against Alzheimer’s disease .

- Methods of Application or Experimental Procedures: The derivatives are synthesized from nicotinic acid. For example, 2-substituted aryl derived from nicotinic acid were synthesized .

- Results or Outcomes: The 2-substituted aryl derivatives, such as 2-Bromo aryl substituents, have shown anti-inflammatory and analgesic efficacy .

Application in Organic Chemistry

- Specific Scientific Field: Organic Chemistry .

- Summary of the Application: 2-Benzyloxy-nicotinic acid is used in the [1,2]-Wittig Rearrangement of 2-(2-Benzyloxy)aryloxazolines .

- Methods of Application or Experimental Procedures: The behavior of ortho-functionalised 2-aryloxazolines with butyllithium has been examined .

- Results or Outcomes: In terms of asymmetric Wittig rearrangement, good diastereoselectivity is obtained with a valine-derived 4-isopropyl oxazoline .

Application in Green Chemistry

- Specific Scientific Field: Green Chemistry .

- Summary of the Application: Nicotinic acid, which includes 2-Benzyloxy-nicotinic acid, is an essential nutrient for humans and animals. It’s used as an antipelagic agent and helps reduce fatigue, maintain healthy skin, efficient metabolism, and mental health .

- Results or Outcomes: The world produced 34,000 t of nicotinic acid (NA) in 2014, 63% of which was intended as a feed additive, 22% as a food additive and for pharmaceutical use, and 15% for industrial applications .

Application in Research

- Specific Scientific Field: Research .

- Summary of the Application: 2-Benzyloxy-nicotinic acid is often used in research settings due to its unique chemical properties .

- Methods of Application or Experimental Procedures: The specific methods of application can vary widely depending on the nature of the research .

- Results or Outcomes: The outcomes of research involving 2-Benzyloxy-nicotinic acid can also vary widely .

Application in Cardiovascular Treatment

- Specific Scientific Field: Cardiovascular Treatment .

- Summary of the Application: Nicotinic acid derivatives, including 2-Benzyloxy-nicotinic acid, have shown efficacy in treating cardiovascular diseases . They have a greater ability to increase the concentration of high-density lipoprotein and reduce the risk of heart attacks, atherosclerotic diseases, and high blood pressure diseases associated with kidney disease .

- Methods of Application or Experimental Procedures: The derivatives are synthesized from nicotinic acid. For example, 2-substituted aryl derived from nicotinic acid were synthesized .

- Results or Outcomes: The 2-substituted aryl derivatives, such as 2-Bromo aryl substituents, have shown anti-inflammatory and analgesic efficacy .

Application in Wittig Rearrangement

- Specific Scientific Field: Organic Chemistry .

- Summary of the Application: 2-Benzyloxy-nicotinic acid is used in the [1,2]-Wittig Rearrangement .

- Methods of Application or Experimental Procedures: The behavior of ortho-functionalised 2-aryloxazolines with butyllithium has been examined .

- Results or Outcomes: In terms of asymmetric Wittig rearrangement, good diastereoselectivity is obtained .

properties

IUPAC Name |

2-phenylmethoxypyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c15-13(16)11-7-4-8-14-12(11)17-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUNQFOUBLCEFIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10354046 | |

| Record name | 2-Benzyloxy-nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyloxy-nicotinic acid | |

CAS RN |

14178-18-8 | |

| Record name | 2-Benzyloxy-nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-(4-hydroxyphenyl)-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoate](/img/structure/B174413.png)

![Bis(chlorogold(I)) [1,1'-bis(diphenylphosphino)ferrocene],95per cent](/img/structure/B174426.png)